2,4-dichloro-N,N-dimethyl-5-(phenylsulfamoyl)benzamide
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Overview
Description
2,4-dichloro-N,N-dimethyl-5-(phenylsulfamoyl)benzamide is a chemical compound with a complex structure that includes dichloro, dimethyl, and phenylsulfamoyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N,N-dimethyl-5-(phenylsulfamoyl)benzamide typically involves multiple steps, starting with the chlorination of a benzamide precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The dimethylation step can be achieved using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The phenylsulfamoyl group is introduced through a sulfonation reaction using phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N,N-dimethyl-5-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
2,4-dichloro-N,N-dimethyl-5-(phenylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N,N-dimethyl-5-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N,N-dimethylpyrimidin-5-amine
- 2,4-dichloro-N,N-dimethyl-5-(trifluoromethyl)benzamide
- 2,4-dichloro-N,N-dimethyl-5-(4-morpholinylsulfonyl)benzamide
Uniqueness
2,4-dichloro-N,N-dimethyl-5-(phenylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C15H14Cl2N2O3S |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2,4-dichloro-N,N-dimethyl-5-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(2)15(20)11-8-14(13(17)9-12(11)16)23(21,22)18-10-6-4-3-5-7-10/h3-9,18H,1-2H3 |
InChI Key |
QNHDKIVWPQQWCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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